molecular formula C12H18N2O B13758604 [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine CAS No. 54953-03-6

[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine

Cat. No.: B13758604
CAS No.: 54953-03-6
M. Wt: 206.28 g/mol
InChI Key: SAOJIYINYDNITO-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is a chemical reagent designed for research and development applications. Compounds featuring hydrazine and methoxyphenyl motifs, like this one, are recognized for their utility in medicinal chemistry and chemical biology. Hydrazine-based structures are frequently explored as key intermediates in organic synthesis and are investigated for their potential biological activities. Related hydrazone derivatives have been subjects of crystallographic studies to understand their molecular conformation and intermolecular interactions . Furthermore, structurally similar compounds containing the 4-methoxyphenyl group have demonstrated significant promise in pharmacological screening, such as anthelmintic activity against parasitic nematodes, suggesting a potential research pathway for this compound in parasitology . The hydrazine functional group is a versatile building block, and its incorporation into more complex molecules, such as thiazole derivatives, has led to compounds with notable antifungal properties . Researchers can utilize this reagent in developing novel active agents or as a precursor in synthesizing specialized compounds for biological evaluation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and protocol approvals before use.

Properties

CAS No.

54953-03-6

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,2-dimethylpropylidene]hydrazine

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11(14-13)9-5-7-10(15-4)8-6-9/h5-8H,13H2,1-4H3

InChI Key

SAOJIYINYDNITO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=NN)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Source: EvitaChem synthesis summary (2025)

Additional Notes on Reaction Mechanisms and Influencing Factors

  • The dimethyl groups on the propylidene moiety introduce steric hindrance, which can affect the rate and selectivity of the condensation reaction.
  • Electronic effects from the methoxy substituent on the phenyl ring increase nucleophilicity of the hydrazine nitrogen, potentially enhancing reaction efficiency.
  • Solvent polarity and pH influence the equilibrium between hydrazine and hydrazone forms.
  • Careful temperature control prevents side reactions such as hydrolysis or polymerization.

Summary Table of Preparation Steps

Step Number Process Stage Key Reagents Conditions Outcome
1 Diazotization of 4-methoxyaniline 4-Methoxyaniline, HCl, NaNO2 0–40 °C, 10–100 min Formation of 4-methoxyphenyl diazonium salt
2 Reduction to hydrazine salt Ammonium sulfite, HCl Ambient to 30 °C, 60–70 min 4-Methoxyphenyl hydrazine hydrochloride salt
3 Condensation with dimethyl ketone 4-Methoxyphenyl hydrazine, 2,2-dimethylpropanal Room temp to mild heat, several hours Formation of this compound

Chemical Reactions Analysis

Types of Reactions: [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is used as a building block for the synthesis of various heterocyclic compounds. It is also employed in the preparation of indole derivatives through cyclization reactions .

Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound can undergo cyclization reactions to form biologically active heterocycles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related hydrazine derivatives, emphasizing substituent effects, synthetic routes, and biological activities.

Structural Analogues

Compound Name Key Structural Features Synthesis Method Notable Properties/Applications
[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine 4-Methoxyphenyl, 2,2-dimethylpropylidene Likely via condensation of 4-methoxyphenylhydrazine with 2,2-dimethylpropanal Potential applications in medicinal chemistry (unconfirmed; inferred from analogues)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(4-methoxyphenyl)hydrazine carboxamide 1,3-Benzodioxole, imidazole, and 4-methoxyphenyl groups Condensation of substituted hydrazine with benzodioxol-imidazole aldehyde Exhibits antifungal activity (Candida albicans MIC = 15.6 µg/mL) and COX-2 inhibition
1-(4-Methoxyphenyl)-2-(2,4,6-trichlorophenyl)hydrazine 4-Methoxyphenyl, 2,4,6-trichlorophenyl Acid-catalyzed reflux of 4-methoxyphenylhydrazine with trichlorophenyl aldehyde High-yield synthesis (95%); confirmed by X-ray diffraction and spectral analysis
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl, phenylpyrazole, and aldehyde groups Reflux of hydrazides with acetophenones in methanol Antioxidant activity; synthesized via Vilsmeier-Haack reagent (DMF/POCl₃)
TAU4 (1-Benzylidene-2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazine) Benzylidene, 4-methoxyphenylthiazole Described procedure involving hydrazine-thiazole coupling Tau protein imaging agent for Alzheimer’s disease; validated by NMR and LC-HRMS

Pharmacological Profiles

Compound Class Mechanism of Action Example Compounds Evidence Source
Antifungal Hydrazines Disruption of fungal cell membranes (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol)propylidene]hydrazine
COX-2 Inhibitors Selective inhibition of cyclooxygenase-2 CF₃-indomethacin precursors
Antioxidant Hydrazides Free radical scavenging 1-Benzoyl-3-phenylpyrazole-4-carbaldehyde
Tau Imaging Agents Binding to neurofibrillary tangles TAU4, TAU5

Biological Activity

[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is a hydrazone derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a methoxy group and a hydrazine moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, highlighting its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate pathways involved in inflammation and cancer progression. The compound's hydrazine group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.

1. Antioxidant Activity

Research indicates that hydrazone derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

2. Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in conditions like arthritis and inflammatory bowel disease.

3. Anticancer Potential

The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in colon cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Mechanism
HeLa (cervical)12.5Apoptosis induction
MCF-7 (breast)15.0ROS generation
HCT116 (colon)10.0Caspase activation

Case Study 1: In Vivo Anti-inflammatory Activity

A study conducted on a rat model of arthritis showed that administration of this compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated rats.

Case Study 2: Anticancer Efficacy in Xenograft Models

In xenograft models using human colon cancer cells, treatment with the compound resulted in a substantial reduction in tumor volume compared to untreated controls. The mechanism was linked to enhanced apoptosis and reduced proliferation markers such as Ki-67.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine to maximize yield and purity?

  • Methodological Answer : Synthesis requires strict control of reaction parameters. Key steps include:

  • Temperature : Maintain 60–80°C during condensation to balance reaction rate and byproduct formation.
  • pH : Adjust to 6.5–7.5 using aqueous sodium bicarbonate to stabilize intermediates.
  • Monitoring : Use thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:3) to track progress. Final purification via column chromatography (silica gel, gradient elution) ensures >95% purity .
    • Analytical Validation : Confirm structure via 1^1H/13^13C NMR (e.g., methoxy singlet at δ 3.8 ppm, hydrazine NH protons at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : Critical for identifying steric environments (e.g., dimethyl groups at δ 1.2–1.4 ppm) and hydrazine connectivity.
  • FT-IR : Detect C=N stretching (~1600 cm1^{-1}) and N–H vibrations (~3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 235.1) .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethylpropylidene moiety influence reactivity in organic reactions?

  • Mechanistic Insight : The bulky dimethyl groups create steric hindrance, limiting nucleophilic attack at the hydrazine nitrogen. This favors alternative pathways, such as:

  • Cyclization Reactions : Formation of five-membered heterocycles under acidic conditions (e.g., acetic acid reflux) .
  • Selective Alkylation : Preferential reaction at less hindered sites, confirmed by X-ray crystallography of derivatives .
    • Experimental Design : Compare reaction outcomes with structurally analogous compounds lacking dimethyl groups (e.g., phenylhydrazine derivatives) to isolate steric effects .

Q. What strategies resolve contradictions in reported biological activities (e.g., insecticidal vs. enzyme-inhibitory effects)?

  • Root Cause Analysis :

  • Purity Variability : Contaminants from incomplete synthesis (e.g., unreacted hydrazine precursors) may skew bioassays. Validate purity via HPLC (>98%) before testing .
  • Structural Analogues : Compare bioactivity of this compound with derivatives (Table 1) to identify pharmacophores .

Table 1 : Bioactivity Comparison of Hydrazine Derivatives

CompoundInsecticidal Activity (LD50_{50}, ppm)Enzyme Inhibition (% at 10 µM)
Target Compound12.545 (α-amylase)
1-(Phenyl)hydrazine25.012
1-(Cyclohexyl)hydrazine18.028

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model binding to α-amylase (PDB ID: 1PPI). The methoxyphenyl group shows π-π stacking with Tyr151, while the hydrazine forms hydrogen bonds with Asp197 .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC50_{50} data to optimize substituents for enhanced activity .

Data Contradiction & Validation

Q. Why do different studies report varying yields for the same synthetic route?

  • Resolution :

  • Parameter Sensitivity : Minor pH fluctuations (±0.5) during hydrazine condensation reduce yields by 15–20%. Standardize buffers (e.g., phosphate buffer, pH 7.0) .
  • Byproduct Analysis : GC-MS identifies side products (e.g., Schiff bases from aldehyde impurities), necessitating pre-reaction purification of starting materials .

Structural & Functional Analysis

Q. What role does the 4-methoxyphenyl group play in modulating solubility and bioactivity?

  • Mechanistic Role :

  • Solubility : The methoxy group enhances water solubility (logP reduction from 3.2 to 2.5) via hydrogen bonding, critical for in vitro assays .
  • Bioactivity : Methoxy’s electron-donating effect stabilizes charge-transfer complexes with enzyme active sites, enhancing inhibition potency .

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